Cas no 104820-97-5 (Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI))

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) structure
104820-97-5 structure
Nome del prodotto:Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI)
Numero CAS:104820-97-5
MF:C28H38N4O9
MW:574.622727870941
CID:192017
PubChem ID:128681

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI)
    • [(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate
    • 8''-hydroxypactamycin
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-...
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyace
    • Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (
    • Benzoic acid, 2-hydroxy-6-methyl-, (4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-5-((3-(hydroxyacetyl)phenyl)amino)-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl ester, (1S-(1alpha,2beta,3alpha,3(R*),4alpha,5beta))-
    • Benzoic acid, 2-hydroxy-6-methyl-, (5-((3-(hydroxyacetyl)phenyl)amino)-4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl est
    • PD 118309
    • PD-118309
    • 8''-Hydroxypactanycin
    • 2-Hydroxy-6-methylbenzoic acid [(1S)-4β-amino-3β-[[(dimethylamino)carbonyl]amino]-1β,2α-dihydroxy-5α-[[3-(hydroxyacetyl)phenyl]amino]-3-[(S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl ester
    • PD-118,309
    • 8/'/'-hydroxypactamycin
    • N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid
    • Benzoic acid, 2-hydroxy-6-methyl-, (5-((3-(hydroxyacetyl)phenyl)amino)-4-amino-3-(((dimethylamino)carbonyl)amino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl)methyl ester, (1S-(1-alpha,2-beta,3-alpha,3(R*),4-alpha,5-beta))-
    • SCHEMBL15235642
    • 104820-97-5
    • DTXSID30909234
    • Inchi: InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1
    • Chiave InChI: REZOEBXINKYJRQ-HTTUFWJVSA-N
    • Sorrisi: OCC(C1C=CC=C(N[C@H]2[C@H](N)[C@@](NC(N(C)C)=O)(C(O)C)[C@@](C)(O)[C@@]2(O)COC(C2=C(C)C=CC=C2O)=O)C=1)=O

Proprietà calcolate

  • Massa esatta: 574.26400
  • Massa monoisotopica: 574.264
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 10
  • Complessità: 969
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 215A^2
  • XLogP3: 0.3

Proprietà sperimentali

  • Densità: 1.43
  • Punto di ebollizione: 817.5°Cat760mmHg
  • Punto di infiammabilità: 448.2°C
  • Indice di rifrazione: 1.66
  • PSA: 214.91000
  • LogP: 0.89110

Benzoic acid,2-hydroxy-6-methyl-,[(1S,2R,3R,4S,5S)-4-amino-3-[[(dimethylamino)carbonyl]amino]-1,2-dihydroxy-5-[[3-(hydroxyacetyl)phenyl]amino]-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methylester (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd